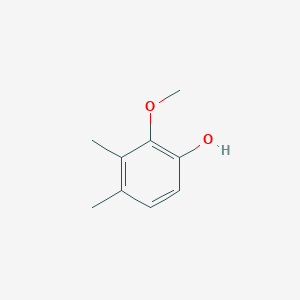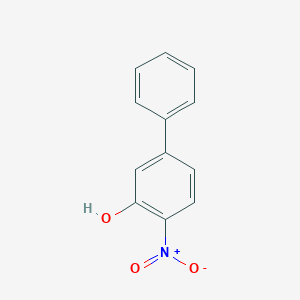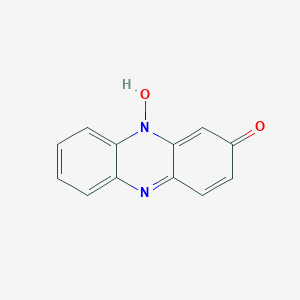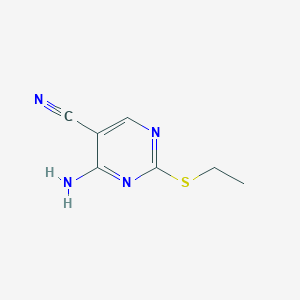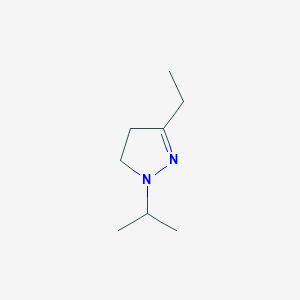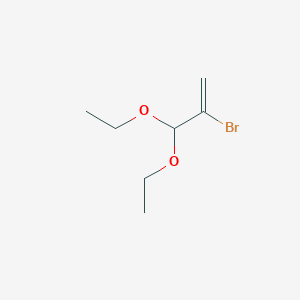![molecular formula C12H20O B096075 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol CAS No. 16510-56-8](/img/structure/B96075.png)
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol, commonly known as CB2, is a bicyclic compound that has been the subject of numerous scientific studies due to its potential use in medical research.
Wissenschaftliche Forschungsanwendungen
CB2 has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that CB2 can inhibit the growth and spread of cancer cells, as well as enhance the effectiveness of chemotherapy drugs. CB2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to reduce inflammation and oxidative stress.
Wirkmechanismus
CB2 acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, appetite, and immune function. CB2 binds to CB2 receptors, which are primarily found in immune cells, and activates a signaling pathway that leads to the inhibition of inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
CB2 has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and spread, the reduction of inflammation and oxidative stress, and the modulation of immune function. CB2 has also been shown to have analgesic and anti-anxiety effects.
Vorteile Und Einschränkungen Für Laborexperimente
CB2 has several advantages for lab experiments, including its ability to inhibit cancer cell growth and spread, its anti-inflammatory properties, and its potential use in treating neurodegenerative diseases. However, CB2 also has limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CB2, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in treating other diseases, such as autoimmune disorders and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of CB2 and its potential side effects.
Synthesemethoden
CB2 can be synthesized through a multi-step process involving the reaction of 2-methylcyclopentanone with formaldehyde and hydrogen gas to form a diastereomeric mixture of 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol. This mixture can then be separated using column chromatography to isolate the desired compound.
Eigenschaften
CAS-Nummer |
16510-56-8 |
|---|---|
Produktname |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
InChI |
InChI=1S/C12H20O/c1-11(13)8-12-7-3-2-4-9(12)5-6-10(11)12/h9-10,13H,2-8H2,1H3 |
InChI-Schlüssel |
AWOPLGYFCZEPTJ-UHFFFAOYSA-N |
SMILES |
CC1(CC23C1CCC2CCCC3)O |
Kanonische SMILES |
CC1(CC23C1CCC2CCCC3)O |
Synonyme |
Decahydro-2-methylcyclobut[c]inden-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



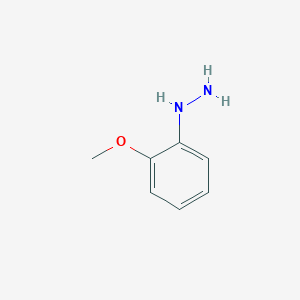
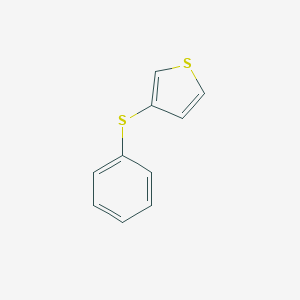
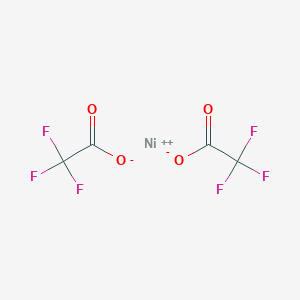
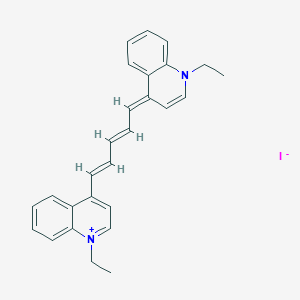
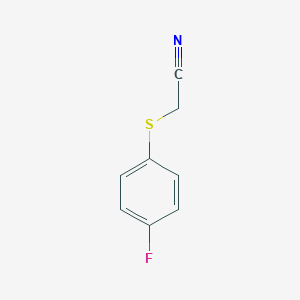
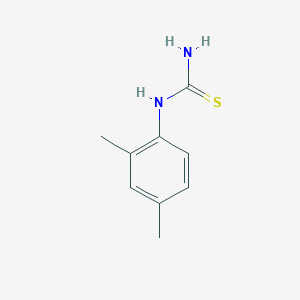
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
